N-benzamido-N'-phenylcarbamimidothioic acid
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Overview
Description
N-benzamido-N’-phenylcarbamimidothioic acid is a complex organic compound that belongs to the class of thioureas
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzamido-N’-phenylcarbamimidothioic acid typically involves the reaction of benzamido derivatives with phenylcarbamimidothioic acid under controlled conditions. One common method involves the use of benzoyl chloride and phenylthiourea in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of N-benzamido-N’-phenylcarbamimidothioic acid may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often employing advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-benzamido-N’-phenylcarbamimidothioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halides, alkoxides; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated or alkoxylated derivatives
Scientific Research Applications
N-benzamido-N’-phenylcarbamimidothioic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the production of specialty chemicals, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-benzamido-N’-phenylcarbamimidothioic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, its thiourea group can interact with nucleophilic sites on proteins, leading to the inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-benzamido-N’-benzoylthiocarbamide: Similar structure but with a benzoyl group instead of a phenyl group.
2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide: Contains a benzimidazole ring, making it a potent inhibitor of specific kinases.
Uniqueness
N-benzamido-N’-phenylcarbamimidothioic acid is unique due to its specific combination of benzamido and phenylcarbamimidothioic functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and interact with biological macromolecules sets it apart from other similar compounds .
Properties
IUPAC Name |
N-benzamido-N'-phenylcarbamimidothioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c18-13(11-7-3-1-4-8-11)16-17-14(19)15-12-9-5-2-6-10-12/h1-10H,(H,16,18)(H2,15,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIKTVJZVZMIMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC(=NC2=CC=CC=C2)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NNC(=NC2=CC=CC=C2)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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